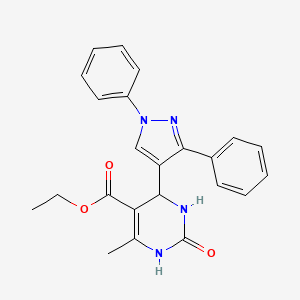
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound Its structure includes a phenyl ring substituted with two methoxy groups, a thiophene ring with a methyl group, and an azepane ring attached to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the phenyl and thiophene rings: The phenyl and thiophene rings can be introduced through coupling reactions such as Suzuki or Stille coupling.
Functional group modifications: The methoxy groups on the phenyl ring and the methyl group on the thiophene ring can be introduced through electrophilic aromatic substitution reactions.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carboxamide group may yield primary amines.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(thiophen-2-yl)azepane-1-carboxamide: Similar structure but without the methyl group on the thiophene ring.
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is unique due to the specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)16-7-5-4-6-12-22(16)20(23)21-15-9-10-17(24-2)18(13-15)25-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFCNFTXEOBHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione](/img/structure/B5018051.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)

![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea](/img/structure/B5018069.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5018104.png)
![2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol](/img/structure/B5018112.png)
![[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-2-yl)methanone](/img/structure/B5018117.png)

![4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5018146.png)


![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
